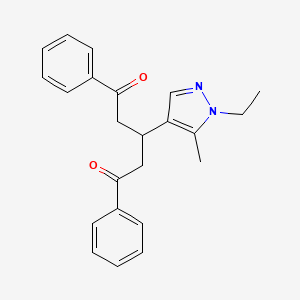![molecular formula C8H14ClN3 B2589021 [2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride CAS No. 2097857-66-2](/img/structure/B2589021.png)
[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride” is a chemical compound that contains a pyrazole ring. Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms1. However, specific information about this compound is not readily available in the literature.
Synthesis Analysis
Pyrazole compounds are synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system2. However, the specific synthesis process for “[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR spectroscopy34. However, the specific molecular structure analysis for “[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride” is not provided in the available literature.
Chemical Reactions Analysis
Pyrazole-containing compounds are known for their diverse structures and various biological activities, which make them popular in the development of new pesticides5. However, the specific chemical reactions involving “[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride” are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques64. However, the specific physical and chemical properties of “[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride” are not provided in the available literature.Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Agents
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. A new series of compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, were prepared and showed promising results against bacterial and fungal infections. Some of these compounds also exhibited anti-inflammatory activity, highlighting their potential for developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Synthesis of Spirocyclopropane Anellated Heterocycles
Research on the synthesis of various spirocyclopropane anellated heterocyclic carboxylates demonstrates the versatility of cyclopropyl derivatives in constructing complex molecular structures. This work highlights the potential of these compounds in the synthesis of novel organic molecules with possible applications in drug discovery and materials science (Meijere et al., 1989).
Regioselective Synthesis of Pyrazole Derivatives
The regioselective synthesis of pyrazole derivatives using a 1,3-dipolar cycloaddition approach has been reported. This method allows for the efficient and selective production of 1H-pyrazol-5-yl derivatives, which could be useful in the development of new pharmaceuticals and agrochemicals (Alizadeh, Moafi, & Zhu, 2015).
Safety And Hazards
The safety and hazards of a compound are important considerations in its handling and use. However, the specific safety and hazards associated with “[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride” are not detailed in the available literature.
Direcciones Futuras
The future directions for a compound typically involve further research and development to explore its potential applications. However, the specific future directions for “[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride” are not detailed in the available literature.
Propiedades
IUPAC Name |
[2-(1-methylpyrazol-3-yl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-3-2-8(10-11)7-4-6(7)5-9;/h2-3,6-7H,4-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAWCGLPRUSHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)
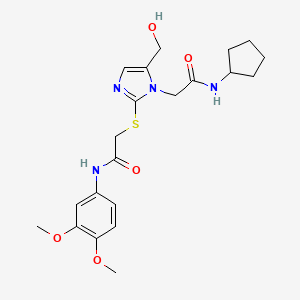

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
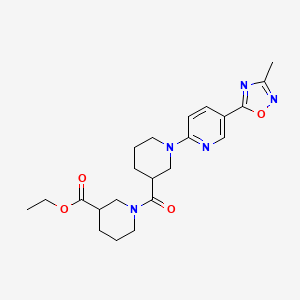
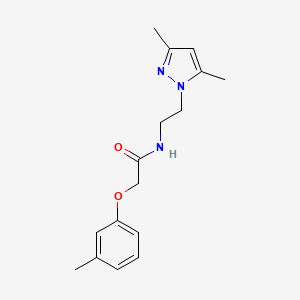
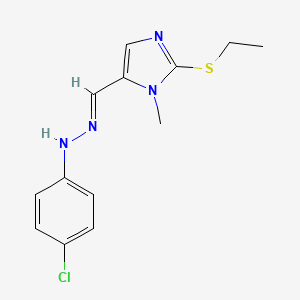
![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
![N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)
